molecular formula C18H15Br2GeP B14619545 CID 71443350 CAS No. 58802-39-4

CID 71443350

Cat. No.: B14619545
CAS No.: 58802-39-4
M. Wt: 494.7 g/mol
InChI Key: DIYJPVGZFIUDQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

No data about CID 71443350 is present in the provided evidence. For a valid comparison, the following steps would typically be required:

  • Structural Identification: Retrieve the compound’s IUPAC name, molecular formula, and 2D/3D structure from PubChem.
  • Physicochemical Properties: Analyze logP, solubility, molecular weight, and topological polar surface area (TPSA) using tools like SwissADME or PubChem’s computed properties .
  • Biological Relevance: Investigate known biological targets, pharmacological activities, or toxicity profiles through databases like ChEMBL or ToxCast.

Properties

CAS No.

58802-39-4

Molecular Formula

C18H15Br2GeP

Molecular Weight

494.7 g/mol

InChI

InChI=1S/C18H15Br2P.Ge/c19-21(20,16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;

InChI Key

DIYJPVGZFIUDQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)(C3=CC=CC=C3)(Br)Br.[Ge]

Origin of Product

United States

Chemical Reactions Analysis

CID 71443350 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted compounds .

Scientific Research Applications

CID 71443350 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be utilized in studies involving biochemical pathways and molecular interactions. In medicine, this compound could be explored for its potential therapeutic effects. Additionally, in industry, this compound might be used in the development of new materials or as a component in manufacturing processes .

Mechanism of Action

The mechanism of action of CID 71443350 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

While CID 71443350 is absent in the evidence, the examples below illustrate how comparisons are structured using analogous data from other CIDs:

Example 1: Oscillatoxin Derivatives ()


Figure 1 in compares oscillatoxin derivatives (CIDs: 101283546, 185389, 156582093, 156582092) based on structural modifications and bioactivity. Key comparison metrics include:

Property Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389)
Molecular Formula C₃₃H₅₀O₈ C₃₄H₅₂O₈
Modification Base structure Methylation at C30
Bioactivity Cytotoxic (marine toxins) Enhanced membrane permeability

Structural analogs like these are compared to evaluate how substituents (e.g., methyl groups) influence solubility, bioavailability, and target binding .

Example 2: Betulin Derivatives ()


compares betulin (CID 72326), betulinic acid (CID 64971), and 3-O-caffeoyl betulin (CID 10153267) as inhibitors of bile acid transporters. Key differences include:

  • Functional Groups : Betulin (hydroxyl groups) vs. betulinic acid (carboxylic acid group) vs. 3-O-caffeoyl betulin (caffeoyl ester).
  • Inhibitory Potency : 3-O-caffeoyl betulin shows higher IC₅₀ values due to enhanced hydrophobic interactions .

Example 3: CAS 34743-49-2 ()

This compound (PubChem CID 1403909) is compared to analogs based on:

  • Pharmacokinetic Profiles: CYP1A2 inhibition (present in CID 1403909) vs. non-inhibitory analogs.
  • Synthetic Accessibility : High scores (1.0) indicate ease of modification for derivative synthesis .

General Framework for Compound Comparisons

Using –18 as a guide, a systematic comparison would involve:

Table 1: Key Comparison Metrics

Metric Description Example from Evidence
Structural Similarity Tanimoto coefficient or 3D alignment (e.g., overlays in , Fig. 8) 3D overlays of DHEAS and TC
Bioactivity IC₅₀, EC₅₀, or binding affinity data Betulin derivatives
ADME Properties GI absorption, BBB penetration, CYP inhibition CAS 34743-49-2
Synthetic Routes Reaction yields, catalyst systems (e.g., A-FGO in ) Green synthesis

Limitations and Recommendations

  • Data Gaps : The absence of this compound in the evidence highlights the need to consult primary databases (e.g., PubChem, ChEMBL) or experimental studies.
  • Methodology: Use tools like RDKit for structural clustering or PASS Online for bioactivity predictions to fill knowledge gaps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.